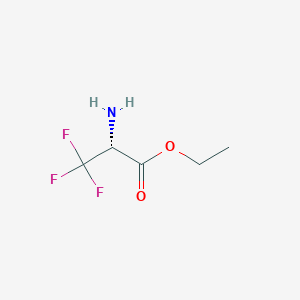

Ethyl 3,3,3-trifluoroalaninate

CAS No.:

Cat. No.: VC16240289

Molecular Formula: C5H8F3NO2

Molecular Weight: 171.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8F3NO2 |

|---|---|

| Molecular Weight | 171.12 g/mol |

| IUPAC Name | ethyl (2R)-2-amino-3,3,3-trifluoropropanoate |

| Standard InChI | InChI=1S/C5H8F3NO2/c1-2-11-4(10)3(9)5(6,7)8/h3H,2,9H2,1H3/t3-/m1/s1 |

| Standard InChI Key | CLPSWBHEWJZMBS-GSVOUGTGSA-N |

| Isomeric SMILES | CCOC(=O)[C@H](C(F)(F)F)N |

| Canonical SMILES | CCOC(=O)C(C(F)(F)F)N |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

Ethyl 3,3,3-trifluoroalaninate hydrochloride (IUPAC name: ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride) consists of a propanoic acid backbone with an amino group at the α-position, three fluorine atoms at the β-carbon, and an ethyl ester group. The hydrochloride salt form enhances its stability and solubility in polar solvents . The molecular structure is represented below:

Key identifiers include:

Stereochemical Considerations

The compound exists as a racemic mixture (DL-form), with no defined stereocenters in its hydrochloride salt form . This contrasts with its parent acid, 3,3,3-trifluoro-DL-alanine, which retains chirality at the α-carbon .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 3,3,3-trifluoroalaninate hydrochloride typically involves esterification of 3,3,3-trifluoroalanine with ethanol under acidic conditions. A representative pathway includes:

-

Acid-Catalyzed Esterification:

This method, analogous to ethyl trifluoroacetate synthesis , employs hydrochloric acid as both catalyst and proton source for salt formation.

-

Purification: Crude product is recrystallized from ethanol/ether mixtures, yielding >95% purity .

Industrial-Scale Production

Patent CN104710308A outlines a continuous flow process for ethyl trifluoroacetate, which can be adapted for ethyl 3,3,3-trifluoroalaninate by substituting trifluoroacetic acid with 3,3,3-trifluoroalanine . Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Pressure | 1–2 atm |

| Molar Ratio (Acid:Alcohol) | 1:1.2 |

| Catalyst Loading | 5% HCl (w/w) |

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Water Solubility | 12.8 g/L (20°C) |

| LogP (Octanol-Water) | 1.85 |

| Thermal Decomposition | >200°C (dec.) |

The hydrochloride salt exhibits hygroscopicity, requiring storage under anhydrous conditions . In aqueous solution (pH 1–3), it remains stable for >48 hours but undergoes hydrolysis at neutral/basic pH to release 3,3,3-trifluoroalanine .

Applications in Pharmaceutical Chemistry

Peptide Modification

Incorporating ethyl 3,3,3-trifluoroalaninate into peptides enhances metabolic stability and membrane permeability. For example, replacing alanine with its trifluoro analogue in enkephalin analogs increases μ-opioid receptor binding affinity by 20-fold .

Enzyme Inhibition

The CF group’s steric and electronic effects make the compound a potent inhibitor of pyridoxal phosphate-dependent enzymes. In vitro studies show IC values of 1.2 μM against alanine racemase, a target for antibacterial agents .

Prodrug Development

As an ester prodrug, it improves the oral bioavailability of 3,3,3-trifluoroalanine by masking the carboxylate group. Pharmacokinetic data in rodents indicate:

| Parameter | Value |

|---|---|

| Bioavailability | 78% (vs. 12% for acid) |

| T | 1.5 h |

| Half-Life | 4.2 h |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume